2-amino-1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
Overview
Description
2-amino-1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a heterocyclic compound that features a pyrrole ring substituted with an amino group, a fluorophenyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring through a Paal-Knorr synthesis, followed by the introduction of the amino group and the fluorophenyl group via nucleophilic substitution reactions. The final step involves the addition of the carbonitrile group under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the pyrrole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
2-amino-1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The amino and fluorophenyl groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The carbonitrile group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-1-(4-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
- 2-amino-1-(4-bromophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
- 2-amino-1-(4-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
Uniqueness
Compared to its analogs, 2-amino-1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, binding affinity, and overall stability. These characteristics make it a valuable compound for various applications, particularly in medicinal chemistry where fluorine substitution is often used to enhance drug properties.
Properties
IUPAC Name |
2-amino-1-(4-fluorophenyl)-4,5-dimethylpyrrole-3-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3/c1-8-9(2)17(13(16)12(8)7-15)11-5-3-10(14)4-6-11/h3-6H,16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNGGCUKSMSBEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C#N)N)C2=CC=C(C=C2)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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